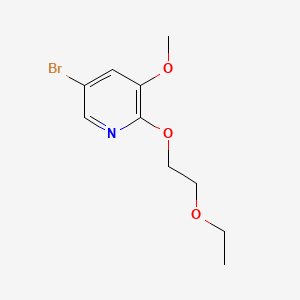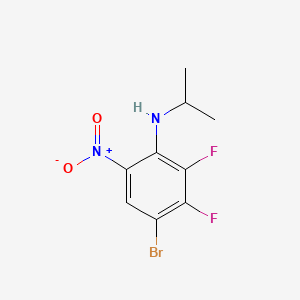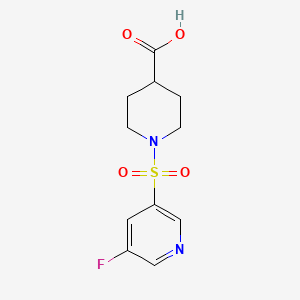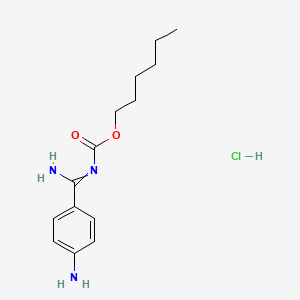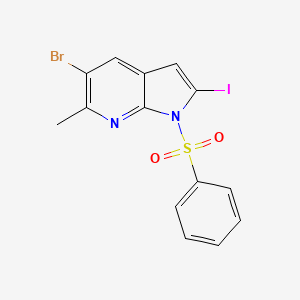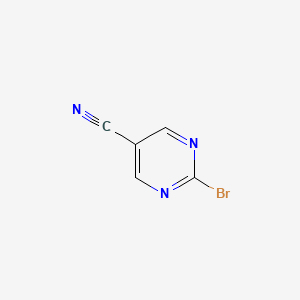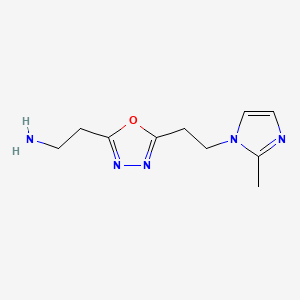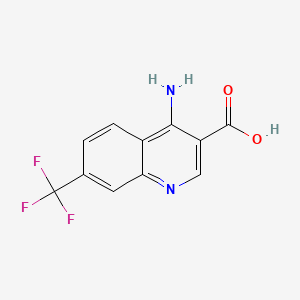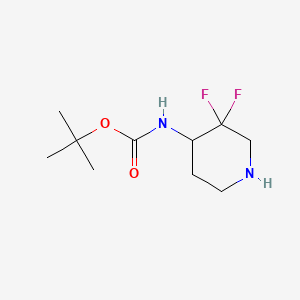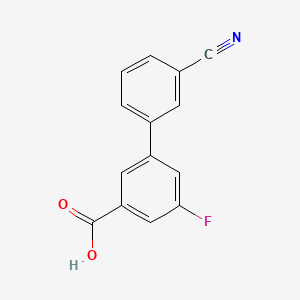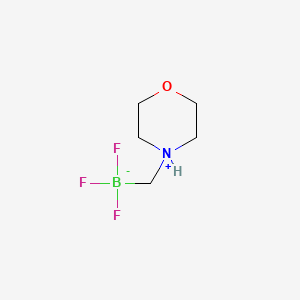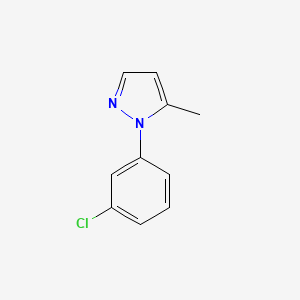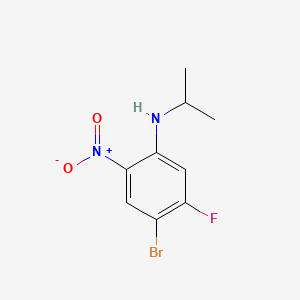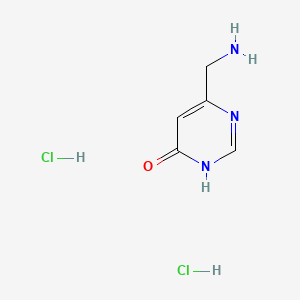
6-(Aminomethyl)-4-pyrimidinol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(Aminomethyl)-4-pyrimidinol dihydrochloride” is a chemical compound with the CAS Number: 1523618-18-9 . It has a molecular weight of 160.61 and is stored in a refrigerator . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 160.61 . More specific physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry
6-(Aminomethyl)-4-pyrimidinol dihydrochloride, as part of the broader family of pyrimidine derivatives, plays a crucial role in chemical synthesis and medicinal chemistry. Pyrimidines are known for their wide range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent developments in the synthesis of pyrimidine derivatives have unveiled new methods, emphasizing their significance in medicinal chemistry. These compounds are considered promising scaffolds for the development of new biologically active compounds due to their extensive pharmacological activities, such as antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities (Rashid et al., 2021) (Chiriapkin, 2022).
Catalysis and Chemical Transformations
The pyranopyrimidine core, closely related to pyrimidine derivatives, is a fundamental precursor in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, are instrumental in the synthesis of pyrimidine scaffolds, underscoring the importance of these compounds in chemical transformations (Parmar et al., 2023).
Anti-Alzheimer's Agents
Pyrimidine derivatives have been explored for their potential as anti-Alzheimer's agents. The structural activity relationship (SAR) of pyrimidine derivatives is a significant area of research, providing insights for the development of therapeutics against neurological disorders like Alzheimer's. This focus on pyrimidine scaffolds for neurological applications highlights their relevance in addressing complex diseases (Das et al., 2021).
Anti-Inflammatory Applications
Pyrimidine derivatives have shown potent anti-inflammatory effects. They inhibit the expression and activities of key inflammatory mediators, making them valuable in the research and development of anti-inflammatory drugs. Detailed SAR analysis of pyrimidine derivatives plays a crucial role in synthesizing novel analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021) (Gondkar et al., 2013).
Anticancer Research
The anticancer potential of pyrimidine derivatives is extensively documented. These compounds interact with various enzymes, targets, and receptors, exerting cell-killing effects through diverse mechanisms. The structure of potent compounds, their IC50 values, and the mechanisms involved in anticancer evaluation have been extensively studied, placing pyrimidine derivatives at the forefront of potential future drug candidates (Kaur et al., 2014).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures .
Propiedades
IUPAC Name |
4-(aminomethyl)-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.2ClH/c6-2-4-1-5(9)8-3-7-4;;/h1,3H,2,6H2,(H,7,8,9);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZURJYIHWJAEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679010 |
Source


|
| Record name | 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride | |
CAS RN |
1269054-56-9 |
Source


|
| Record name | 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

